N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Description
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-20(2,3)19-24-23-16(26-19)11-21-18(25)14-9-6-8-13-12-7-4-5-10-15(12)22-17(13)14/h6,8-9,22H,4-5,7,10-11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWXXBDMOPZUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)CNC(=O)C2=CC=CC3=C2NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole with a suitable carbazole derivative under specific reaction conditions. The process may include steps such as:
Formation of the thiadiazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and subsequent cyclization.
Coupling with carbazole: The thiadiazole derivative is then coupled with a carbazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential anticancer properties are being explored for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide can be compared with other thiadiazole derivatives, such as:
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Known for its corrosion inhibition properties.
5-tert-Butyl-2-methylamino-1,3,4-thiadiazole: Used in the synthesis of herbicides.
The uniqueness of this compound lies in its combined thiadiazole and carbazole structure, which imparts a broad spectrum of biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
